Product packaging for 5-methoxy-2H-isoquinolin-1-one(Cat. No.:CAS No. 118313-35-2)

5-methoxy-2H-isoquinolin-1-one

Cat. No.: B175765
CAS No.: 118313-35-2
M. Wt: 175.18 g/mol
InChI Key: JTIMZAUBSBUCNK-UHFFFAOYSA-N
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Description

Significance of the Isoquinolinone Core in Medicinal Chemistry

The isoquinolinone nucleus is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of the isoquinolinone core have been shown to exhibit a variety of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. smolecule.comevitachem.commusechem.comnih.gov The structural rigidity and the presence of hydrogen bond donors and acceptors in the isoquinolinone system allow for specific binding to enzymes and receptors, making it a valuable starting point for the design of new therapeutic agents. The development of drugs based on this scaffold is an active area of research, with many compounds currently in clinical or preclinical stages for treating a wide array of diseases.

Overview of Isoquinoline (B145761) Alkaloids and Synthetic Derivatives

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, primarily found in plants. rsc.org These compounds are biosynthetically derived from the amino acids tyrosine or phenylalanine. nih.gov Historically, isoquinoline alkaloids like morphine and codeine have been used for their potent analgesic properties. Modern research has revealed a much broader range of activities, including antimicrobial, anticancer, and cardiovascular effects. rsc.org

The rich biological activity of natural isoquinoline alkaloids has inspired synthetic chemists to create a vast library of derivatives. These synthetic efforts aim to improve the potency, selectivity, and pharmacokinetic properties of the natural compounds, as well as to explore new therapeutic applications. researchgate.net Synthetic strategies, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been instrumental in accessing a wide variety of isoquinoline and isoquinolinone derivatives. researchgate.net

Specific Focus on 5-Methoxy-2H-isoquinolin-1-one in Contemporary Research

While extensive research has been conducted on the broader isoquinolinone class, studies focusing specifically on this compound are less common in publicly available literature. The existing information suggests that this compound primarily serves as a crucial building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. musechem.comlookchem.com Its presence is noted in patents for novel compounds, indicating its relevance in the development of new drugs.

The true value of this compound in contemporary research appears to lie in its utility as a scaffold. The methoxy (B1213986) group at the 5-position can influence the electronic properties and reactivity of the molecule, providing a handle for further chemical modifications. Research on derivatives, such as 8-bromo-5-methoxyisoquinolin-1(2H)-one, highlights the importance of the 5-methoxyisoquinolin-1-one core in creating compounds with potential antimicrobial and anticancer activities. smolecule.comevitachem.com

Below are data tables detailing the chemical properties of this compound and some of its derivatives that are the focus of research.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 118313-35-2
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Physical Form Solid

(Data sourced from chemical supplier information) sigmaaldrich.combiosynth.com

Table 2: Investigated Derivatives of 5-methoxyisoquinolin-1-one

Compound NameMolecular FormulaMolecular Weight ( g/mol )Noted Research AreaReference
8-Bromo-5-methoxyisoquinolin-1(2H)-oneC₁₀H₈BrNO₂254.08Potential antimicrobial and anticancer properties evitachem.com
5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-oneC₁₆H₁₃NO₃267.28Antifungal and antibacterial activity nih.gov
3-(4-fluorophenyl)-5-methoxy-2H-isoquinolin-1-oneC₁₆H₁₂FNO₂269.27Mentioned in chemical patents and databases nih.gov
5-(trifluoromethoxy)isoquinolin-1(2H)-oneC₁₀H₆F₃NO₂229.16Synthetic intermediate vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B175765 5-methoxy-2H-isoquinolin-1-one CAS No. 118313-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIMZAUBSBUCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358979
Record name 5-methoxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118313-35-2
Record name 5-methoxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5 Methoxy 2h Isoquinolin 1 One and Its Derivatives

Established Synthetic Routes to Isoquinolin-1(2H)-ones

The synthesis of the core isoquinolin-1(2H)-one, also known as isocarbostyril, can be achieved through a variety of well-established routes. These methods often involve the formation of the heterocyclic ring through intramolecular cyclization of appropriately substituted acyclic precursors.

Cyclization reactions are the most direct and common methods for constructing the bicyclic isoquinolinone system. These can be broadly categorized into classical named reactions and modern catalytic methods.

Classical methods provide foundational routes to the isoquinoline (B145761) core. wikipedia.org The Bischler-Napieralski reaction , for instance, involves the acid-catalyzed cyclodehydration of a β-phenylethylamine amide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline derivative. wikipedia.orgpharmaguideline.com A variation, the Pictet-Gams reaction , utilizes a β-hydroxy-β-phenylethylamine derivative, which cyclizes directly to the isoquinoline without a separate oxidation step. wikipedia.org The Pomeranz–Fritsch reaction employs a benzaldehyde and an aminoacetoaldehyde diethyl acetal to form the isoquinoline ring under acidic conditions. wikipedia.org

More contemporary approaches often rely on transition-metal catalysis to facilitate the key C-C or C-N bond-forming cyclization step. Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools. For example, benzamides can react with alkynes in the presence of a rhodium catalyst to afford isoquinolinones. organic-chemistry.org Similarly, a Rh(III)-catalyzed cyclization of oximes with diazo compounds can produce multisubstituted isoquinolines through a tandem C-H activation, cyclization, and condensation sequence. organic-chemistry.org Metal-free conditions have also been developed, utilizing hypervalent iodine reagents like PIDA (phenyliodine diacetate) to achieve rapid intramolecular C-H/N-H functionalization of amides, yielding polycyclic N-heterocycles including isoquinolin-1(2H)-ones. rsc.org

Table 1: Examples of Cyclization Reactions for Isoquinolinone Synthesis

Reaction Type Starting Materials Catalyst/Reagent Product Ref.
Rh(III)-Catalyzed Annulation Benzamide, Alkyne [RhCp*Cl2]2, CsOAc Substituted Isoquinolin-1-one organic-chemistry.org
Rh(I)-Catalyzed Cyclization Benzocyclobutenol, Isocyanate [Rh(cod)Cl]2 Isoquinolin-1(2H)-one organic-chemistry.org
Ag-Catalyzed Cyclization 2-Alkynyl Benzyl (B1604629) Azide AgSbF6, TFA Substituted Isoquinoline acs.org

Coupling-cyclization strategies involve a sequential process where an intermolecular coupling reaction is followed by an intramolecular cyclization to build the heterocyclic scaffold. This approach allows for the assembly of complex isoquinolinones from simpler, readily available starting materials.

A notable example is the two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones. This method begins with a Suzuki cross-coupling reaction between a 2-halobenzonitrile and a vinyl boronate. The resulting intermediate undergoes a platinum-catalyzed nitrile hydrolysis and subsequent cyclization to furnish the final isoquinolinone product. organic-chemistry.org Another strategy involves the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization to yield the isoquinoline. organic-chemistry.org

Cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient variation of this strategy. A one-pot cascade synthesis of isoquinolinone-fused quinoxalines has been reported using sequential Rh(III)/Pd(II) catalysis. researchgate.net The process initiates with a Rh(III)-catalyzed C-H activation and cyclization of an N-(2-acetamidophenyl)benzamide with a 1,3-diyne to form an isoquinolinone intermediate, which then undergoes a Pd(II)-catalyzed cascade to build the fused quinoxaline ring system. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular diversity. beilstein-journals.orgnih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used to synthesize imidazo[1,2-a]pyridines and related fused heterocycles. researchgate.net This reaction can be adapted to produce isoquinolinone-fused scaffolds. beilstein-journals.orgnih.govresearchgate.net

In a typical sequence for creating fused isoquinolinones, an aldehyde (such as methyl 2-formylbenzoate), an aminopyridine, and an isocyanide are combined in a GBB reaction. nih.govresearchgate.net The resulting adduct can then undergo a subsequent intramolecular amidation or cyclative lactamization to form the isoquinolinone ring. beilstein-journals.orgnih.gov While a direct MCR synthesis for 5-methoxy-2H-isoquinolin-1-one is not prominently detailed, the use of a substituted 2-formylbenzoate bearing a methoxy (B1213986) group at the appropriate position would be a logical extension of this methodology to target the specific scaffold. Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne, which proceeds through a spirooxindole intermediate to generate complex 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound scaffold is synthesized, its utility can be expanded through further functionalization and derivatization. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities.

Regioselective reactions allow for the introduction of functional groups at specific positions on the heterocyclic ring. The inherent electronic properties of the this compound scaffold guide this selectivity. The methoxy group at the C5 position is an electron-donating group, which activates the benzene ring towards electrophilic substitution, primarily at the ortho and para positions (C6 and C8). The lactam moiety, containing both a carbonyl group and a nitrogen atom, influences the reactivity of the pyridinone ring.

Synthetic applications often involve creating a handle for further modifications. For instance, halogenation can introduce a bromine or chlorine atom at a specific position, which can then serve as a site for transition-metal-catalyzed cross-coupling reactions. While specific studies on the comprehensive regioselective functionalization of this compound are not extensively detailed, general principles of aromatic substitution and C-H activation on related isoquinoline systems are applicable. researchgate.net The development of site-selective C-H functionalization methods, often guided by a directing group, provides a powerful avenue for precise modification without the need for pre-functionalized substrates. researchgate.net

The introduction of pharmacophores—molecular features responsible for a drug's biological activity—is a key step in drug discovery. For the this compound scaffold, this is typically achieved by attaching various substituents, such as aryl, heteroaryl, or alkylamino groups, to the core structure.

A common strategy involves a sequential cyclization/cross-coupling approach. For example, a 2-alkynylbenzaldehyde O-methyl oxime can be cyclized to form a 4-chloroisoquinoline intermediate. datapdf.com This chlorinated handle is then perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction with arylboronic acids, to introduce a wide range of aryl pharmacophores at the C4 position. datapdf.com Similarly, alkylation of the lactam nitrogen or oxygen (in the tautomeric isoquinolinol form) can introduce diverse side chains. nih.gov These derivatization strategies enable the exploration of the chemical space around the core scaffold, leading to the generation of libraries of compounds for biological screening. nih.govresearchgate.net

Table 2: General Strategies for Introducing Pharmacophores

Strategy Intermediate Reaction Pharmacophore Introduced Ref.
Sequential Cyclization/Cross-Coupling 4-Chloroisoquinoline Suzuki Coupling (with Arylboronic acid) Aryl group at C4 datapdf.com
O-Alkylation Isoquinolin-1-ol (tautomer) Williamson Ether Synthesis (with Alkyl halide) Alkoxy side chain nih.gov
N-Alkylation Isoquinolin-1-one Base-mediated alkylation (with Alkyl halide) N-Alkyl group nih.gov

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

The synthesis of this compound and its derivatives has been significantly advanced by the development of sophisticated techniques that prioritize efficiency, selectivity, and sustainability. These methods often employ transition-metal catalysis, energy-assisted protocols, and novel reagents to overcome the limitations of classical synthetic routes, such as harsh conditions and low yields. uevora.pt

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Transition metals, particularly palladium, rhodium, ruthenium, and copper, are central to modern strategies for constructing the isoquinolinone core. These catalysts facilitate key bond-forming events, such as C-H activation, annulation, and cascade reactions, enabling the assembly of complex molecular architectures from simple precursors with high atom economy.

Rhodium(III)-catalyzed C-H activation and annulation represents a powerful tool. In one approach, the reaction of primary benzamides with diazo compounds proceeds under redox-neutral conditions, obviating the need for external oxidants and enhancing the efficiency of the process. organic-chemistry.org Another rhodium-catalyzed method utilizes vinyl acetate as a convenient and effective acetylene equivalent for the synthesis of 3,4-unsubstituted isoquinolones. organic-chemistry.org

Palladium and ruthenium catalysts also offer unique advantages. A palladium-catalyzed cascade reaction involving the dehydrogenative cross-coupling and annulation of N-alkoxybenzamides with β-keto esters has been developed, proceeding through a plausible Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org For achieving specific regioselectivity, ruthenium(II) catalysis enables the annulation of bromoalkynes to furnish isoquinolones with organic substituents positioned distal to the nitrogen atom, a result that is complementary to other protocols. organic-chemistry.org

Copper and nickel catalysts provide efficient and economical alternatives. A notable copper-catalyzed cascade reaction of substituted 2-halobenzamides with β-keto esters proceeds under mild conditions to yield 3,4-disubstituted isoquinolin-1(2H)-ones. researchgate.net Similarly, nickel-catalyzed annulation of 2-halobenzamides with alkynes has proven to be an effective method for creating highly substituted isoquinolone derivatives. researchgate.net A distinct and high-yielding approach involves the rhodium(I)-catalyzed intramolecular cyclization of amidoarylboronic acid aldehydes, which has been shown to produce isoquinolin-1-one derivatives with yields reaching up to 87%. uevora.pt

Catalytic Systems in Isoquinolinone Synthesis
Catalyst SystemReactantsKey FeatureReference
Rhodium (Rh)Primary benzamides and diazo compoundsRedox-neutral annulation, no external oxidant needed organic-chemistry.org
Ruthenium(II) (Ru)Benzamides and bromoalkynesHigh regioselectivity, substituent distal to nitrogen organic-chemistry.org
Palladium (Pd)N-alkoxybenzamides and β-keto estersCascade dehydrogenative cross-coupling/annulation organic-chemistry.org
Copper(I) (Cu)2-halobenzamides and β-keto estersMild conditions, economical researchgate.net
Nickel (Ni)2-halobenzamides and alkynesSynthesis of highly substituted derivatives researchgate.net
Rhodium(I) (Rh)Amidoarylboronic acid aldehydesHigh-yielding (up to 87%) intramolecular cyclization uevora.pt

Energy-Enhanced Methodologies

To improve reaction rates and efficiency, advanced techniques often incorporate energy sources like microwave irradiation and ultrasound. nih.gov These methods can significantly reduce reaction times and, in some cases, lead to higher yields compared to conventional heating.

Microwave-assisted synthesis has been successfully applied to the intermolecular annulation of amides and alkynes. A cost-effective ruthenium catalyst, in conjunction with a copper co-oxidant, facilitates this one-pot strategy, which proceeds via a domino C–C and C–N bond formation, offering improved yields and milder conditions over traditional C-H activation methods. nih.gov

Ultrasound irradiation provides another green and efficient alternative. A one-pot synthesis of isoquinolin-1(2H)-one derivatives has been demonstrated through a sequential copper-catalyzed α-arylation of ketones with 2-iodobenzamide, followed by an intramolecular C–N bond cyclization. nih.gov Both critical bond-forming steps occur in the same reaction vessel under the influence of ultrasound, streamlining the synthetic process. nih.gov

Energy-Assisted Synthesis of Isoquinolinones
Energy SourceCatalyst/ReagentsReaction TypeAdvantageReference
MicrowaveRuthenium (Ru) catalyst, Copper (Cu) co-oxidantIntermolecular alkyne-amide annulationImproved yields, milder conditions, better reaction rates nih.gov
UltrasoundCopper (Cu) catalystSequential α-arylation and intramolecular cyclizationOne-pot synthesis, enhanced efficiency nih.gov

Advanced Reagents for Enhanced Selectivity

Beyond transition metals, the use of non-metallic and highly selective reagents offers an attractive, environmentally friendly alternative for isoquinolinone synthesis. nih.gov Hypervalent iodine(III) reagents, such as PISA (phenyliodine bis(trifluoroacetate)), have emerged as powerful tools for mediating intramolecular oxidative cyclization. nih.gov

A notable application of PISA involves the reaction with 2-alkenylbenzamide derivatives. This methodology exhibits remarkable, solvent-dependent chemoselectivity. nih.gov When the reaction is conducted in acetonitrile, 4-substituted isoquinolinone derivatives are formed as the primary products. In contrast, using hexafluoro-2-propanol as the solvent directs the reaction to yield 3-substituted isoquinolinones. nih.gov This solvent-controlled switch in regioselectivity provides a versatile and highly specific route to different isomers from a common precursor, showcasing a sophisticated level of synthetic control. nih.gov

Chemoselective Synthesis Using PISA
ReagentSubstrateSolventProductReference
PISAo-AlkenylbenzamideAcetonitrile4-substituted isoquinolinone nih.gov
PISAo-AlkenylbenzamideHexafluoro-2-propanol3-substituted isoquinolinone nih.gov

Pharmacological Profiles and Biological Activities of 5 Methoxy 2h Isoquinolin 1 One Derivatives

Anticancer Potential of 5-Methoxy-2H-isoquinolin-1-one Derivatives

Derivatives of this compound have emerged as promising candidates in the search for novel anticancer agents. Their mechanisms of action are multifaceted, primarily involving the inhibition of cancer cell growth and the induction of programmed cell death.

A significant body of research has demonstrated the potent antiproliferative effects of isoquinolin-1-one derivatives across various cancer cell lines. These compounds effectively halt the uncontrolled growth of cancer cells and trigger apoptosis, a natural process of programmed cell death that is often dysregulated in tumors.

For instance, certain 3-acyl isoquinolin-1(2H)-one derivatives have been identified as potent antitumor agents. nih.gov One such derivative, compound 4f, demonstrated a dose-dependent inhibition of proliferation in breast cancer cells. nih.gov This compound was also shown to induce apoptosis through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis, leading to the activation of caspases, which are the executioner enzymes of this process. nih.gov

Indenoisoquinolines, which are structurally related to isoquinolin-1-ones, also exhibit significant cytotoxic activity by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. researchgate.net This inhibition leads to DNA damage and subsequently triggers apoptosis. Furthermore, studies on diorganotin(IV) N-methyl-N-phenethyldithiocarbamate compounds have shown that they induce apoptosis in human erythroleukaemia cells (K562), characterized by cell shrinkage and the formation of apoptotic bodies. ukm.my While not direct derivatives, these studies highlight the broader potential of related structural motifs in cancer therapy.

The pro-apoptotic activity of isoquinolin-1-one derivatives is further supported by findings on isoespintanol derivatives. In human polymorphonuclear cells, the bromide isoespintanol derivative induced a significant increase in the population of apoptotic cells. scielo.org.co This effect was associated with the activation of caspases, as demonstrated by the reduction of apoptosis in the presence of a pan-caspase inhibitor. scielo.org.co

Derivative TypeCancer Cell LineObserved EffectKey Findings
3-Acyl isoquinolin-1(2H)-one (e.g., compound 4f)Breast CancerInhibition of proliferation, induction of apoptosisDose-dependent activity, upregulation of Bax, downregulation of Bcl-2. nih.gov
IndenoisoquinolinesVarious Cancer CellsCytotoxicityInhibition of topoisomerase I, leading to DNA damage and apoptosis. researchgate.net
Bromide IsoespintanolHuman Polymorphonuclear CellsInduction of apoptosisSignificant increase in apoptotic cell population, caspase-dependent mechanism. scielo.org.co

Beyond inducing apoptosis, this compound derivatives can modulate specific signaling pathways that are critical for cancer development and progression. A key target in this regard is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a central role in cell growth, proliferation, and survival. rsc.org Dysregulation of EGFR signaling is a common feature in many cancers, making it an attractive target for therapeutic intervention. rsc.org

Research has shown that 2-aryl-8-hydroxy/methoxy-isoquinolin-1(2H)-one derivatives can act as EGFR inhibitors, with IC₅₀ values in the range of 1–10 μM. These compounds have demonstrated antiproliferative activity against cancer cell lines that overexpress EGFR, such as A431 and A549. The development of isoquinoline-tethered quinazoline (B50416) derivatives has led to compounds with enhanced and selective inhibitory activity against HER2, another member of the EGFR family, over EGFR itself. rsc.org This highlights the tunability of the isoquinoline (B145761) scaffold for targeting specific receptor tyrosine kinases.

Furthermore, isoquinoline derivatives have been investigated for their ability to inhibit other critical oncogenic pathways. For example, certain derivatives act as inhibitors of Cdc25B phosphatase, an enzyme involved in cell cycle regulation, with a Kᵢ value of 1.9 μM. The inhibition of such cell cycle checkpoints is a key strategy in cancer therapy.

Derivative ClassTarget Pathway/EnzymeObserved EffectSignificance
2-Aryl-8-hydroxy/methoxy-isoquinolin-1(2H)-onesEGFRInhibition (IC₅₀ ~1–10 μM)Antiproliferative activity in EGFR-overexpressing cancer cells.
Isoquinoline-tethered quinazolinesHER2/EGFREnhanced and selective HER2 inhibitionPotential for targeted therapy in HER2-positive cancers. rsc.org
6-(3-Aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-oneCdc25B phosphataseInhibition (Ki = 1.9 μM)Interference with cell cycle progression.

Antimicrobial Activities (Antibacterial, Antifungal)

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is of paramount importance. Derivatives of this compound have shown promise in this area, exhibiting activity against a range of microbial pathogens.

The antimicrobial potential of the isoquinoline scaffold is well-documented. rsc.org Specific derivatives of this compound have demonstrated notable antibacterial and antifungal properties. For instance, studies on various isoquinoline derivatives have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species.

One study on indole (B1671886) derivatives containing 1,3,4-thiadiazole (B1197879) moieties reported minimum inhibitory concentrations (MICs) against various bacteria and fungi, with values ranging from 3.125 to 50 µg/mL. turkjps.org While not all were 5-methoxy-isoquinolin-1-ones, this highlights the potential of related heterocyclic structures. More specifically, a study on 3-alkylidene-2-indolone derivatives, which can be considered structural analogs, showed that the introduction of an aromatic heterocycle significantly enhanced antimicrobial activity, with some compounds exhibiting MIC values as low as 0.5-16 µg/mL against Gram-positive bacteria. mdpi.com Another study on rearranged abietane (B96969) derivatives found that some compounds had notable activity against S. aureus with an MIC of 23.4 µg/mL and against E. coli and P. aeruginosa with an MIC of 11.7 µg/mL. mdpi.com

Derivative/Analog ClassMicroorganismActivityMIC (µg/mL)
Indole derivatives with 1,3,4-thiadiazoleBacteria (various)Antibacterial3.125-50 turkjps.org
Fungi (various)Antifungal3.125-50 turkjps.org
3-Alkylidene-2-indolone derivativesGram-positive bacteriaAntibacterial0.5-16 mdpi.com
Gram-negative bacteriaAntibacterialWeak to moderate mdpi.com
Rearranged abietane derivativesS. aureusAntibacterial23.4 mdpi.com
E. coli, P. aeruginosaAntibacterial11.7 mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. The ability of this compound derivatives to modulate inflammatory pathways underscores their therapeutic potential.

Isoquinoline-1-carboxamide derivatives have been shown to possess potent anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated microglial cells. nih.gov Specifically, the compound HSR1101 suppressed the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov This effect was mediated through the inhibition of the MAPKs/NF-κB pathway, a central signaling cascade in the inflammatory response. nih.gov HSR1101 also attenuated the LPS-induced expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. nih.gov

The immunomodulatory effects of these derivatives extend to the regulation of cytokine production. HSR1101 was found to reverse the LPS-suppressed production of the anti-inflammatory cytokine IL-10, suggesting a dual action of suppressing pro-inflammatory and promoting anti-inflammatory responses. nih.gov Furthermore, some chalcone (B49325) derivatives, which share structural similarities, have been reported to possess immunomodulatory properties by acting on various immune cells and inhibiting the generation of superoxide (B77818) anions and elastases. nih.gov The release of annexin-1 and its peptide derivatives from apoptotic cells, a process that can be induced by some of these compounds, can also stimulate the phagocytosis of apoptotic neutrophils by macrophages, contributing to the resolution of inflammation. nih.gov

DerivativeModelKey Anti-inflammatory/Immunomodulatory Effects
Isoquinoline-1-carboxamides (e.g., HSR1101)LPS-treated microglial cellsSuppression of IL-6, TNF-α, NO; Inhibition of iNOS, COX-2; Inhibition of MAPKs/NF-κB pathway; Upregulation of IL-10. nih.gov
Chalcone derivatives (analogs)Various immune cellsInhibition of superoxide anion and elastase generation. nih.gov
Apoptosis-inducing compoundsApoptotic neutrophils and macrophagesRelease of annexin-1, stimulating phagocytosis and inflammation resolution. nih.gov

Neurological Activities and Receptor Modulation

The central nervous system (CNS) is another key area where this compound derivatives have shown significant pharmacological activity. Their ability to interact with various receptors and signaling pathways in the brain opens up possibilities for the treatment of a range of neurological and psychiatric disorders.

Isoquinoline derivatives have been investigated for their neuroprotective effects, with some studies suggesting they can protect neuronal cells from oxidative stress and apoptosis. The modulation of neurotransmitter receptors is a key mechanism underlying these effects. For instance, certain isoquinoline derivatives have shown affinity for dopamine (B1211576) D2 and D3 receptors, with some compounds exhibiting preferential agonist activity for the D3 receptor. nih.gov This selectivity is important for developing treatments for conditions like Parkinson's disease with fewer side effects. nih.gov

A particularly interesting neurological activity of this compound derivatives is their ability to act as ago-allosteric modulators of the serotonin (B10506) 5-HT2C receptor. researchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, in this case, serotonin. nih.gov This allows for a more nuanced modulation of receptor activity compared to direct agonists or antagonists. nih.gov

A positive ago-allosteric modulator (PAAM) not only enhances the effect of the endogenous agonist but also possesses intrinsic agonist activity. researchgate.net In silico and in vitro studies have identified 3-(1-hydroxycycloalkyl) substituted isoquinolin-1-one derivatives as potent and selective PAAMs of the 5-HT2C receptor. researchgate.netresearchgate.net One such compound, 4i, exhibited a potent PAAM activity with an EC₅₀ of 1 nM and high selectivity over the 5-HT2A and 5-HT2B receptors. researchgate.net The isoquinolin-1(2H)-one scaffold was found to be superior to the regioisomeric isoindolin-1-ones for this activity. researchgate.net

The 5-HT2C receptor is a well-established target for the treatment of obesity, and allosteric modulators are being explored as a safer alternative to direct agonists like lorcaserin, which was withdrawn from the market. researchgate.netnih.gov The development of 5-HT2C receptor PAAMs based on the this compound scaffold represents a promising therapeutic strategy for obesity and potentially other CNS disorders. nih.govresearchgate.net

ActivityTarget Receptor/PathwayKey Findings
NeuroprotectionGeneral (oxidative stress, apoptosis)Protection of neuronal cells.
Dopamine Receptor ModulationD2 and D3 receptorsPreferential agonist activity for D3 receptor, potential for Parkinson's disease treatment. nih.gov
5-HT2C Receptor Ago-Allosteric Modulation5-HT2C receptorPotent and selective PAAM activity (e.g., compound 4i with EC₅₀ = 1 nM), potential for obesity treatment. researchgate.netresearchgate.net

Central Nervous System (CNS) Activity

Derivatives of the isoquinolin-1-one scaffold have shown significant potential in modulating the central nervous system (CNS), with research highlighting their roles as analgesics and anticonvulsants.

A series of isoquinolone derivatives have been investigated as antagonists for the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain pathways. nih.gov Blockade of LPA5 has been shown to alleviate both inflammatory and neuropathic pain. In these studies, the substitution pattern on the isoquinolone core was found to be critical for activity. Specifically, the presence of methoxy (B1213986) groups at the 6- and 7-positions of the isoquinolone ring was determined to be essential for potent LPA5 antagonism. nih.gov Removal of these methoxy groups led to a significant or complete loss of activity. nih.gov

Key findings from this research identified compounds 65 and 66 as potent and selective LPA5 antagonists. nih.gov These compounds demonstrated high brain permeability and were effective in reducing nociceptive hypersensitivity in an inflammatory pain model at lower doses and with longer-lasting effects compared to a reference antagonist. nih.gov Furthermore, compound 66 showed dose-dependent efficacy in a chronic constriction injury model of neuropathic pain and in mitigating opioid-induced hyperalgesia, without affecting motor coordination in rats. nih.gov These findings underscore the potential of these isoquinolone derivatives as promising candidates for the development of novel analgesic drugs. nih.gov

CompoundTargetActivityNotes
65 LPA5 ReceptorAntagonist; significant attenuation of nociceptive hypersensitivity in an inflammatory pain model. nih.govShowed excellent selectivity, moderate metabolic stability, high aqueous solubility, and high brain permeability. nih.gov
66 LPA5 ReceptorAntagonist; dose-dependently reduced mechanical allodynia in chronic constriction injury and opioid-induced hyperalgesia models. nih.govShowed excellent selectivity, moderate metabolic stability, high aqueous solubility, and high brain permeability. nih.gov

In the quest for new anticonvulsant agents, two novel series of 3,4-dihydroisoquinolin-1-one derivatives fused with a triazole ring have been synthesized and evaluated. mdpi.com The synthesis commenced from 6-methoxy-2,3-dihydro-1H-inden-1-one, which was converted to 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. mdpi.com The resulting derivatives were tested for their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models. mdpi.com

Among the synthesized compounds, 9a (9-(hexyloxy)-5,6-dihydro- mdpi.comnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one) emerged as a particularly potent anticonvulsant. mdpi.com It exhibited significant activity in the MES test with an ED50 value of 63.31 mg/kg and demonstrated a wide margin of safety. mdpi.com This compound was also effective against PTZ-induced seizures. mdpi.com Docking studies suggested a possible interaction of compound 9a with the benzodiazepine (B76468) (BZD)-binding site of the GABAA receptor, a key target for many anticonvulsant drugs. mdpi.com Several other derivatives with substitutions on the benzyloxy moiety also showed notable anticonvulsant activity. mdpi.com

CompoundAnticonvulsant Activity (MES test, ED50)Notes
9a 63.31 mg/kg mdpi.comAlso showed potent activity against PTZ-induced seizures and a wide margin of safety. mdpi.com
4j > 300 mg/kg9-(2-Fluorobenzyloxy)-5,6-dihydro- mdpi.comnih.govtriazolo[3,4-a]isoquinoline. mdpi.com
4k > 300 mg/kg9-(3-Fluorobenzyloxy)-5,6-dihydro- mdpi.comnih.govtriazolo[3,4-a]isoquinoline. mdpi.com
4l > 300 mg/kg9-(4-Fluorobenzyloxy)-5,6-dihydro- mdpi.comnih.govtriazolo[3,4-a]isoquinoline. mdpi.com
4r > 300 mg/kg9-(3-(Trifluoromethyl)benzyloxy)-5,6-dihydro- mdpi.comnih.govtriazolo[3,4-a]isoquinoline. mdpi.com

Other Emerging Biological Activities (e.g., Anti-malarial, Enzyme Inhibition)

Beyond their effects on the central nervous system, derivatives of this compound are being explored for a range of other biological activities, particularly as enzyme inhibitors and receptor antagonists.

Poly (ADP-ribose) polymerase (PARP) Inhibition: Isoquinolin-1(2H)-one derivatives have been identified as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. google.com Inhibiting PARP is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. A patent for (aza-)isoquinolinone derivatives describes various substituted isoquinolin-1(2H)-ones, including those with alkoxy groups, for their PARP inhibitory activity. google.com

Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition: Certain isoquinolinone derivatives have been found to possess inhibitory activity against VAP-1/SSAO. lookchem.com Overactivity of this enzyme is associated with various diseases, and its inhibition represents a potential therapeutic avenue. lookchem.com

Bruton's Tyrosine Kinase (BTK) Inhibition: Researchers have designed and synthesized a series of potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a member of the Tec protein kinase family and a critical component of the B cell receptor (BCR) signaling pathway. lookchem.com These inhibitors feature a tetrahydroisoquinoline linked to a 5-phenoxy-2-aminopyridine core. One such compound, 18g , demonstrated significant potency and selectivity, and effectively reduced tumor size in a xenograft mouse model. lookchem.com

Serotonin 5-HT3 Receptor Antagonism: Novel derivatives of granisetron (B54018), which contains an indazole ring system that can be considered a bioisostere of the isoquinolinone core, have been synthesized and characterized as antagonists of the human serotonin 5-HT3A receptor. acs.org The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. This research focused on identifying positions on the granisetron structure where modifications are well-tolerated. The 7-hydroxy derivative (5a ), a major metabolite of granisetron, was found to be as potent as the parent compound. acs.org This study demonstrated that substitutions at several positions are well-tolerated, allowing for the attachment of biophysical tags for further study of the receptor. acs.org

Compound/Derivative ClassTargetBiological Activity
Isoquinolin-1(2H)-one derivativesPARP-1Inhibition google.com
Isoquinolinone derivativesVAP-1/SSAOInhibition lookchem.com
18g (Tetrahydroisoquinoline-linked 5-phenoxy-2-aminopyridine)BTKIrreversible Inhibition lookchem.com
5a (Granisetron derivative)5-HT3A ReceptorAntagonism acs.org

Mechanistic Investigations of 5 Methoxy 2h Isoquinolin 1 One Action

Molecular Target Identification and Validation

Research has identified that derivatives of 5-methoxy-2H-isoquinolin-1-one primarily target enzymes within the poly(ADP-ribose) polymerase (PARP) superfamily, particularly tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2). rsc.orggoogle.com These enzymes are crucial for various cellular processes, and their inhibition is a key therapeutic strategy. google.com Additionally, certain isoquinolin-1-one derivatives have been shown to interact with other molecular targets, such as the sigma-1 (σ1) receptor. nih.govunito.it

Table 1: Enzyme Inhibition Data for Isoquinolin-1-one Derivatives

Compound Name Target Enzyme IC50 (nM) Selectivity
3-Aryl-5-methylisoquinolin-1-one derivatives PARP-1 >1000 Highly selective for TNKS
3-Aryl-5-methylisoquinolin-1-one derivatives TNKS-1 4 N/A
3-Aryl-5-methylisoquinolin-1-one derivatives TNKS-2 <3 N/A

Beyond enzyme inhibition, isoquinolin-1-one derivatives have been investigated for their ability to bind to specific receptors and modulate signaling pathways.

Receptor Binding: A derivative, 2-(3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-5-methoxy-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a selective ligand for the sigma-2 (σ2) receptor, with a significantly lower affinity for the sigma-1 (σ1) receptor. nih.govunito.it This selectivity allows its use as a tool in research to mask signals from the σ2 receptor when studying σ1 receptor-specific interactions. nih.govunito.it

Table 2: Receptor Binding Affinity for an Isoquinolin-1-one Derivative

Compound Name Receptor Target Binding Affinity (Ki, nM)
2-(3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-5-methoxy-3,4-dihydroisoquinolin-1(2H)-one Sigma-1 (σ1) 2435

Data from studies characterizing sigma receptor ligands. nih.govunito.it

Signaling Pathway Modulation: A primary consequence of tankyrase inhibition by this compound derivatives is the antagonism of the Wnt signaling pathway. rsc.orggoogle.comnus.edu.sg Tankyrases poly(ADP-ribosyl)ate axin, a key component of the β-catenin destruction complex. nus.edu.sg This modification leads to the degradation of axin. By inhibiting tankyrases, these compounds stabilize axin, which in turn promotes the destruction of β-catenin, thereby downregulating Wnt signaling. nus.edu.sg Aberrant Wnt signaling is implicated in various diseases, including cancer. google.com

Cellular and Subcellular Mechanisms of Action

The primary cellular mechanism of action for this compound derivatives is the inhibition of poly(ADP-ribosylation) within the cell. rsc.org This enzymatic process, catalyzed by PARP family members like tankyrase, involves the transfer of ADP-ribose units to target proteins. google.comresearchgate.net

Cell-based studies have confirmed that potent 3-aryl-5-substituted isoquinolin-1-ones can inhibit the growth of colorectal cancer cells that are dependent on Wnt signaling. rsc.org The trifluoromethyl group, when incorporated into the isoquinolinone structure, can enhance lipophilicity, which may facilitate easier penetration of cellular membranes to interact with intracellular targets. Once inside the cell, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis. For instance, some isoquinolinone derivatives have been shown to induce apoptosis in cancer cells by activating caspases and altering the expression of Bcl-2 family proteins.

Structure-Mechanism Relationships

The relationship between the chemical structure of isoquinolin-1-one derivatives and their inhibitory mechanism has been elucidated through systematic modifications and molecular modeling.

Structure Activity Relationship Sar Studies of 5 Methoxy 2h Isoquinolin 1 One Analogs

Impact of the Methoxy (B1213986) Group on Biological Activity and Binding Affinity

The methoxy group at the 5-position of the isoquinolin-1-one scaffold is a critical determinant of biological activity and binding affinity, particularly in the context of poly(ADP-ribose) polymerase (PARP) inhibition. Studies have identified the 5-methoxy substitution on the 3,4-dihydroisoquinolin-1-one system as a key feature for achieving high selectivity for PARP-2. researchgate.net This highlights the importance of this specific substituent in differentiating between PARP isoforms.

The presence and position of methoxy groups significantly influence the pharmacological effects of isoquinoline (B145761) derivatives. For instance, in a series of isoquinolone derivatives developed as lysophosphatidic acid receptor 5 (LPA5) antagonists, the methoxy groups at the 6- and 7-positions were found to be essential for activity. nih.gov Removal of either the 6-methoxy or the 7-methoxy group resulted in a considerable drop or complete loss of potency, indicating their crucial role in receptor binding. nih.gov Specifically, the 7-methoxy group was identified as being particularly important for LPA5 antagonist activity. nih.gov

The electronic properties of the methoxy group also play a vital role. As an electron-donating group, it can increase the electron density of the aromatic ring, which can, in turn, affect interactions with biological targets. amerigoscientific.comnih.gov The position of the methoxy group can influence its electronic effect, with ortho- and para-positions generally exerting a stronger positive mesomeric effect compared to the meta-position. rsc.org

Role of Substituents on the Isoquinolinone Ring System

The biological activity of the isoquinolinone core is highly dependent on the nature and position of substituents on its ring system. These modifications can influence the molecule's electronic properties, steric profile, and ability to interact with target proteins. amerigoscientific.com

Positional Isomerism and Electronic Effects

The location of substituents on the isoquinolinone ring significantly impacts the molecule's electronic distribution and, consequently, its reactivity and biological interactions. amerigoscientific.com Electron-donating groups, such as methoxy groups, can enhance the nucleophilicity of the isoquinoline system, while electron-withdrawing groups have the opposite effect. amerigoscientific.com

The position of a methoxy group, for example, can dictate its electronic influence. An ortho- or para-methoxy group typically exerts a strong electron-donating mesomeric effect, whereas a meta-methoxy group has a more dominant electron-withdrawing inductive effect. rsc.org This difference in electronic character based on position can lead to variations in how the molecule interacts with its biological target.

Studies on isoquinoline derivatives have demonstrated the importance of substituent positioning. For instance, in a series of PARP inhibitors, the placement of substituents on the isoquinolinone ring was crucial for activity. acs.org Similarly, research on styryloxazoles has shown that the position of methoxy groups can influence photoreactivity, highlighting the broader impact of positional isomerism. researchgate.net

The synthesis of specific positional isomers can sometimes be challenging. For example, the diazotization of certain aminopyrrolo[2,1-a]isoquinolines can lead to different methoxy-substituted isomers depending on the reaction conditions. semanticscholar.org

Halogenation and Other Substituent Effects

The introduction of halogen atoms and other substituents onto the isoquinolinone ring system is a common strategy to modulate pharmacological activity. Halogenation can alter a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its biological profile. researchgate.net

For example, the presence of a bromine atom on the isoquinolinone ring, as seen in 6-Bromo-5-methoxyisoquinolin-1(2H)-one and 8-Bromo-5-methoxyisoquinolin-1(2H)-one, contributes to their chemical reactivity and potential biological activities. smolecule.comevitachem.com The bromine atom can participate in nucleophilic substitution reactions, allowing for the synthesis of new derivatives. smolecule.com

In a study of 3-arylisoquinolinones, the position of a fluorine atom on the isoquinolinone ring did not appear to be a limiting factor for antiproliferative activity. acs.org However, other studies have shown that halogen substitution can be critical. For example, in a series of EZH2 inhibitors, the presence of dichloro-substituents on the isoquinolinone core was a key feature of the development candidate. acs.org

Beyond halogens, other substituents also play a significant role. The introduction of various groups can influence properties like solubility and interactions with target proteins. researchgate.net For instance, in a series of pyrimidoisoquinolinequinones, the nature of the substituent at the 8-position was found to be a key determinant of antitumor activity. ucl.ac.be

Influence of N-Substituents on Pharmacological Profiles

Modifications to the N-substituent of the isoquinolinone ring system have a profound impact on the pharmacological profiles of these compounds. The nature of the substituent at this position can influence potency, selectivity, and even the mode of action (e.g., agonist versus antagonist).

In the development of opioid receptor ligands based on the (−)-cis-N-normetazocine skeleton, the N-substituent was found to be a critical determinant of activity. nih.gov The replacement of a phenyl ring with bulkier aromatic systems like naphthyl or isoquinoline rings led to a shift from agonist to antagonist activity at the µ-opioid receptor. nih.govresearchgate.net This highlights how the size and shape of the N-substituent can dramatically alter the pharmacological response.

Similarly, in a series of tankyrase inhibitors based on the 3-aryl-5-substituted-isoquinolin-1-one scaffold, various N-substituents were explored to optimize activity. rsc.org These modifications aimed to improve properties such as solubility and target engagement.

Studies on isoquinoline-N-sulphonylhydrazones designed as ROCK inhibitors also demonstrate the importance of the N-substituent. tandfonline.com The exploration of different substituents, including classical and non-classical isosteres, was crucial in identifying potent inhibitors. tandfonline.com

Furthermore, in the context of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan analogues, substitutions on the isoquinoline ring of the N-acyl side chain influenced selectivity for the µ-opioid receptor. nih.gov Specifically, substitutions at the 1′- and/or 4′-positions of the isoquinoline ring retained or improved selectivity over the kappa opioid receptor. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of 5-methoxy-2H-isoquinolin-1-one analogs is a crucial factor in determining their biological activity. The spatial arrangement of atoms influences how these molecules fit into the binding sites of their target proteins.

Conformational analysis of related heterocyclic systems, such as 5-benzylimidazolidin-4-one derivatives, has revealed that multiple low-energy conformations can exist. ethz.ch The specific conformation adopted in a biological context can be influenced by interactions with the target protein. In some cases, the molecule may be relatively flexible, with the benzyl (B1604629) group being more or less freely rotating at ambient temperatures. ethz.ch

In the context of LPA5 antagonists, while specific conformational analysis of this compound itself was not detailed, the importance of the spatial arrangement of substituents was implied by the strict SAR requirements. nih.gov The essential nature of the methoxy groups at the 6- and 7-positions suggests a specific bioactive conformation is necessary for potent receptor antagonism. nih.gov

Interactive Data Table: Summary of SAR Findings

FeatureModificationImpact on Biological ActivityReference(s)
Methoxy Group 5-Methoxy on 3,4-dihydroisoquinolin-1-oneKey for PARP-2 selectivity researchgate.net
6- and 7-Methoxy on isoquinoloneEssential for LPA5 antagonist activity nih.gov
Removal of 7-methoxyComplete loss of LPA5 antagonist potency nih.gov
Isoquinolinone Ring Substituents Electron-donating groupsEnhance nucleophilicity amerigoscientific.com
Electron-withdrawing groupsDecrease nucleophilicity amerigoscientific.com
HalogenationAlters lipophilicity and electronic properties researchgate.net
8-Bromo on 5-methoxyisoquinolin-1-oneContributes to chemical reactivity evitachem.com
N-Substituents Bulkier aromatic groups (e.g., naphthyl)Shift from µ-opioid agonist to antagonist nih.govresearchgate.net
1'- and 4'-substituents on N-acyl isoquinolineRetain or improve µ-opioid receptor selectivity nih.gov
Conformation Dihedral angle in 3-arylisoquinolinonesInfluences binding to microtubules acs.org

Computational Chemistry and in Silico Approaches in 5 Methoxy 2h Isoquinolin 1 One Research

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is crucial in structure-based drug design for understanding the interaction between a ligand, such as a derivative of 5-methoxy-2H-isoquinolin-1-one, and its target receptor at an atomic level.

In research concerning the broader class of isoquinolin-1-one derivatives, molecular docking has been instrumental, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. tandfonline.comtandfonline.com PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy. nih.gov Docking simulations of novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides into the active sites of PARP1 and PARP2 have been performed to rationalize their structure-activity relationships (SAR). tandfonline.com

These in silico studies typically involve preparing the three-dimensional structures of both the ligand and the target protein (e.g., from the Protein Data Bank). The ligand is then placed into the binding site of the protein, and its conformation and orientation are sampled. A scoring function is used to estimate the binding affinity, typically expressed as a docking score in kcal/mol, with lower scores indicating potentially stronger binding. jbcpm.com

For isoquinolinone-based PARP inhibitors, docking studies have revealed key interactions within the nicotinamide-binding domain of the enzyme. These interactions often include:

Hydrogen Bonds: Formation of hydrogen bonds between the lactam carbonyl of the isoquinolinone core and backbone residues of the protein, such as Glycine and Serine.

π-π Stacking: Aromatic stacking interactions between the isoquinolinone ring system and tyrosine residues in the active site.

Hydrophobic Interactions: Engagement of various parts of the molecule with hydrophobic pockets within the binding site.

These computational models are corroborated with experimental data to confirm the binding mode and guide the synthesis of new derivatives with improved affinity and selectivity. tandfonline.com

Table 1: Example of Key Ligand-Receptor Interactions for Isoquinolinone Derivatives with PARP1 (Hypothetical Data Based on Published Studies) This table is illustrative and based on common interactions reported for this class of compounds.

Ligand MoietyInteraction TypeReceptor Amino Acid ResidueTypical Distance (Å)
Isoquinolinone Lactam C=OHydrogen BondGly863 (Backbone NH)2.9
Isoquinolinone Lactam C=OHydrogen BondSer904 (Side Chain OH)3.1
Isoquinolinone Aromatic Ringπ-π StackingTyr9073.5
Substituent on CoreHydrophobic InteractionAla898, Leu769N/A

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. nih.gov

A QSAR study on isoquinoline (B145761) derivatives as inhibitors of the AKR1C3 enzyme, which is implicated in prostate cancer, highlights the application of this technique. japsonline.com To develop a QSAR model for a series of this compound derivatives, the following steps would be undertaken:

Data Collection: A dataset of compounds with the same isoquinolinone core is assembled, for which biological activity (e.g., IC50 values for PARP1 inhibition) has been experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. japsonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that links a subset of the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model-building process). pensoft.net

A validated QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives, providing valuable guidance for lead optimization by identifying which structural modifications are likely to enhance potency. pensoft.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds This table is illustrative of descriptors commonly used in QSAR modeling.

Descriptor ClassDescriptor ExampleProperty Represented
ElectronicPEOE_VSA-1Partial Equalization of Orbital Electronegativities (related to partial charges)
TopologicalBalaban JIndex describing molecular branching and shape
PhysicochemicallogP (o/w)Octanol-water partition coefficient (hydrophobicity)
3D-MoRSEMor29m3D Molecule Representation of Structures based on Electron diffraction
StericMolar Refractivity (MR)Molecular volume and polarizability

Molecular Dynamics Simulations for Conformational Studies

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rowan.edu MD simulations are crucial for studying the conformational flexibility of both the ligand and the receptor, the stability of their interaction, and for refining the binding poses obtained from docking. mdpi.com

In the context of this compound research, an MD simulation would typically be performed on the complex formed between the ligand and its target protein (e.g., PARP1). The simulation solves Newton's equations of motion for the system, which includes the protein, the ligand, and surrounding solvent molecules (usually water) and ions, over a period ranging from nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory can provide critical information, including:

Stability of the Complex: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD value suggests a stable binding mode. mdpi.com

Key Interactions: Identifying which hydrogen bonds and other interactions are consistently maintained throughout the simulation.

Conformational Changes: Observing how the ligand and receptor adapt to each other's presence, which can reveal induced-fit mechanisms.

Binding Free Energy Calculation: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity. tandfonline.com

MD simulations have been used to characterize the interaction patterns of isoquinolin-1-amine-based inhibitors with Rho kinases (ROCK1), helping to understand the dynamic nature of the binding. researchgate.net

In Silico Prediction of Biological Interactions and Pathways

Beyond studying interactions with a single known target, in silico methods can predict the broader biological impact of a compound like this compound. This involves identifying potential new protein targets and predicting which biological pathways the compound might modulate. nih.gov

A common workflow involves:

Inverse Docking: Instead of docking one ligand into one target, the ligand is screened against a large database of 3D protein structures representing the human proteome or a subset of potential drug targets. nih.gov Proteins that show high-ranking docking scores are identified as potential off-targets or new primary targets.

Pathway Analysis: The list of potential protein targets (genes) is submitted to bioinformatics platforms (e.g., MetaCore, KEGG, Reactome). These tools perform enrichment analysis to identify biological pathways, cellular processes, or disease networks that are statistically overrepresented in the target list. nih.govjpmh.orgpagepress.org

For an isoquinolin-1-one derivative known to inhibit PARP1, this analysis would be expected to identify pathways related to DNA damage repair, cell cycle regulation, and apoptosis. nih.gov Furthermore, this approach could uncover unexpected biological activities by identifying interactions with other proteins, such as kinases or G-protein coupled receptors, suggesting potential for drug repositioning or highlighting potential sources of side effects. nih.gov

Natural Occurrence and Biosynthetic Pathways of Methoxy Isoquinolinones

Isolation from Natural Sources (e.g., Alkaloids)

While a vast number of isoquinoline (B145761) alkaloids have been isolated from natural sources, the specific compound 5-methoxy-2H-isoquinolin-1-one is not widely reported as a natural product in scientific literature. However, numerous structurally similar methoxy-isoquinolinone alkaloids have been successfully isolated from a variety of plant species, particularly within the families Annonaceae, Papaveraceae, and Ranunculaceae.

The isolation process for these alkaloids typically involves extraction of powdered plant material with a solvent, followed by acid-base partitioning to separate the basic alkaloids from other metabolites. jocpr.comyoutube.com Purification is then achieved through various chromatographic techniques.

Key examples of naturally occurring methoxy-isoquinolinones and related structures include:

7-Hydroxy-6-methoxy-2-methylisoquinolin-1-one: This compound has been identified and isolated from plants of the Annonaceae family, specifically from Annona cherimola (cherimoya) and Annona squamosa (sugar-apple). nih.gov

Thalifoline (7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline): While not an isoquinolinone, this closely related precursor has been isolated from various species, including those in the Thalictrum genus.

Backebergine (6,7-Dimethoxyisoquinoline): This simple dimethoxyisoquinoline has been found in several plant species, including Xylopia parviflora, Hernandia sonora, and the cactus Pachycereus weberi. nih.gov

Isosalsolidine (6,7-Dimethoxy-1-methylisoquinoline): This alkaloid has been reported in Nigella sativa (black cumin) and Pachycereus weberi. nih.gov

The following interactive table summarizes representative methoxy-isoquinolinone alkaloids and their known natural sources.

Compound NameStructureNatural Source(s)
7-Hydroxy-6-methoxy-2-methylisoquinolin-1-oneC11H11NO3Annona cherimola, Annona squamosa nih.gov
Backebergine (6,7-Dimethoxyisoquinoline)C11H11NO2Xylopia parviflora, Hernandia sonora, Pachycereus weberi nih.gov
Isosalsolidine (6,7-Dimethoxy-1-methylisoquinoline)C12H13NO2Nigella sativa, Pachycereus weberi nih.gov
MagnoflorineC20H24NO4+Thalictrum foetidum mdpi.com
CorydaldineC11H13NO3Various Corydalis species

Proposed Biosynthetic Routes to Methoxy-Substituted Isoquinolines

The biosynthesis of all isoquinoline alkaloids begins with the aromatic amino acid L-tyrosine. The pathway proceeds through a series of enzymatic conversions to form the central precursor, (S)-norcoclaurine, which is the gateway to the vast diversity of isoquinoline structures.

The proposed biosynthetic route involves the following key stages:

Precursor Formation: L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This involves enzymes such as tyrosine/dopa decarboxylase (TYDC).

Condensation: Dopamine and 4-hydroxyphenylacetaldehyde are condensed by the enzyme norcoclaurine synthase (NCS) to yield (S)-norcoclaurine, the first committed intermediate of the pathway.

Core Structure Formation and Methoxylation: The formation of methoxy-substituted isoquinolines relies on the action of a specific class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to hydroxylate specific positions on the isoquinoline ring system. The precise timing and regioselectivity of these methylation events are critical in determining the final structure of the alkaloid.

For instance, the conversion of (S)-norcoclaurine to the key branch-point intermediate (S)-reticuline involves several steps, including two crucial O-methylations:

Norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the methylation of the hydroxyl group at the C-6 position.

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) methylates the hydroxyl group at the 4' position.

Subsequent enzymatic reactions, including oxidations, reductions, and further methylations by other specific OMTs, lead to the wide array of methoxy-isoquinolinone structures observed in nature. The specific OMTs present in a particular plant species dictate the pattern of methoxylation on the isoquinoline scaffold.

The table below outlines the key enzymes involved in the early stages of methoxy-isoquinoline biosynthesis.

EnzymeAbbreviationFunction
Tyrosine/dopa decarboxylaseTYDCConverts tyrosine and L-DOPA to their corresponding amines (tyramine and dopamine).
Norcoclaurine synthaseNCSCatalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine.
Norcoclaurine 6-O-methyltransferase6OMTMethylates the 6-hydroxyl group of (S)-norcoclaurine.
Coclaurine N-methyltransferaseCNMTAdds a methyl group to the nitrogen atom of coclaurine.
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase4'OMTMethylates the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine to form (S)-reticuline.

Chemodiversity and Ecological Significance

The structural diversity, or chemodiversity, within the methoxy-isoquinolinone family is vast. This diversity arises from variations in the number and position of methoxy (B1213986) groups, the degree of saturation in the heterocyclic ring, and the presence of other substituents. This chemical variation is a direct result of the evolution of specific biosynthetic enzymes, particularly the OMTs, which exhibit high substrate and positional specificity.

The primary ecological role of these alkaloids is believed to be plant defense. nih.gov Like many other classes of alkaloids, methoxy-isoquinolinones often exhibit biological activity that can deter herbivores and inhibit the growth of pathogenic microorganisms.

Defense against Herbivores: Many alkaloids are toxic or unpalatable to insects and other animals, functioning as feeding deterrents. The specific methoxylation patterns can influence the toxicity and deterrence properties of the molecule.

Antimicrobial and Antifungal Activity: A significant number of isoquinoline alkaloids have demonstrated activity against various bacteria and fungi. nih.govmdpi.com This suggests a role in protecting the plant from microbial infections. The presence and position of methoxy groups can be critical for this antimicrobial potency.

The production of a complex mixture of related methoxy-isoquinolinones, rather than a single compound, can provide the plant with a broader spectrum of defense against a wider range of potential threats. This chemical complexity is a hallmark of plant defensive strategies and underscores the ecological importance of the biosynthetic pathways that generate such molecular diversity.

Future Directions and Therapeutic Potential of 5 Methoxy 2h Isoquinolin 1 One Derivatives

Rational Design of Novel Therapeutic Agents

The rational design of new drugs often begins with a "privileged scaffold," a molecular framework known to interact with various biological targets. researchgate.netroyalsocietypublishing.org The 5-methoxy-2H-isoquinolin-1-one structure serves as such a scaffold, providing a foundation for creating new therapeutic agents. rsc.orgvulcanchem.com By modifying this core structure, researchers can develop compounds with enhanced potency and selectivity for specific biological targets.

A key strategy in the rational design of these derivatives involves modifying substituents at various positions on the isoquinolinone ring. For instance, the introduction of different functional groups at the C-3 and C-4 positions can significantly influence the compound's pharmacological properties. rsc.org This approach has been used to develop potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial in DNA repair and are significant targets in cancer therapy. google.comgoogle.comgoogle.com

Computational methods, such as molecular docking, play a vital role in the rational design process. These techniques allow scientists to predict how different derivatives will bind to their target proteins, enabling the pre-selection of the most promising candidates for synthesis and biological testing. suniv.ac.inmdpi.com This in-silico approach accelerates the discovery of new therapeutic agents by focusing on compounds with the highest likelihood of success. nih.gov

Several studies have demonstrated the successful application of rational design to isoquinolinone derivatives. For example, modifications at the C-9 position of the related noscapine (B1679977) scaffold, which contains an isoquinoline-like structure, have led to derivatives with enhanced anticancer activity. suniv.ac.in Similarly, the synthesis of various 3-substituted and 4-sulfanyl isoquinolin-1(2H)-ones has yielded compounds with diverse biological profiles. clockss.org

The following table summarizes examples of rationally designed this compound derivatives and their targeted therapeutic areas.

Derivative ClassTherapeutic Target/AreaDesign Strategy
3-Aryl-5-methoxy-isoquinolin-1-onesPARP Inhibition (Cancer)Modification at the C-3 position to enhance binding to the PARP enzyme. google.comgoogle.com
9-(N-arylalkylamino) noscapinoidsTubulin Binding (Cancer)Functionalization at the C-9 position of the isoquinoline (B145761) ring system. suniv.ac.in
DihydroisoquinolinonesMicrotubule Disruption (Cancer)Connecting a dihydroisoquinolinone core to methoxyaryl mimics. ox.ac.uk
Tricyclic IsoquinolinesAntibacterial AgentsCycloaddition reactions to create novel heterocyclic frameworks. mdpi.com

Development of this compound as a Privileged Scaffold

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple biological targets with high affinity. royalsocietypublishing.org The isoquinoline and isoquinolinone skeletons are widely regarded as privileged structures due to their prevalence in biologically active natural products and synthetic compounds. rsc.orgresearchgate.net The this compound core, in particular, has shown significant potential for development as a versatile scaffold for generating diverse compound libraries.

The value of this scaffold lies in its synthetic accessibility and the ease with which it can be functionalized. Various synthetic methodologies have been developed to produce a wide range of derivatives, allowing for systematic exploration of the chemical space around the core structure. vulcanchem.comclockss.orgacs.org This versatility enables the creation of libraries of compounds that can be screened against numerous biological targets, increasing the probability of identifying new therapeutic leads.

The development of the this compound scaffold has led to the discovery of compounds with a broad spectrum of biological activities, including:

Anticancer Properties: Derivatives have shown activity against various cancer cell lines by targeting enzymes like PARP and tubulin. suniv.ac.inox.ac.ukevitachem.comsmolecule.com

Antimicrobial Activity: Certain isoquinoline derivatives have demonstrated efficacy against bacterial and fungal pathogens. smolecule.comresearchgate.net

Neuroprotective Effects: Some compounds may protect neuronal cells from damage. smolecule.com

Kinase Inhibition: The scaffold is a known inhibitor of various kinases involved in cell signaling pathways. vulcanchem.comucsd.edu

The table below illustrates the diverse biological activities associated with derivatives of the isoquinolinone scaffold.

Biological ActivityExample Derivative/Target
Anticancer8-Bromo-5-methoxyisoquinolin-1(2H)-one evitachem.com
Antimicrobial6-Bromo-5-methoxyisoquinolin-1(2H)-one smolecule.com
Kinase Inhibition5-(trifluoromethoxy)isoquinolin-1(2H)-one analogs vulcanchem.com
AntiviralPhenylisoquinolone derivatives nih.gov

Combination Therapies and Synergistic Effects

The use of combination therapies, where multiple drugs are administered together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. This approach can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects of each drug. researchgate.net Derivatives of this compound are being explored for their potential in combination therapies.

For instance, PARP inhibitors derived from the isoquinolinone scaffold have shown promise when used in combination with chemotherapeutic agents or radiation therapy. google.com By inhibiting DNA repair mechanisms, these compounds can sensitize cancer cells to the DNA-damaging effects of other treatments.

Furthermore, isoquinolinone-based compounds that inhibit signaling pathways, such as the PI3K/mTOR pathway, can be combined with other targeted therapies to overcome drug resistance. google.com The synergistic or additive effects of these combinations can enhance therapeutic efficacy and potentially reduce the required doses of individual agents, thereby minimizing side effects. google.com

Research into the synergistic effects of isoquinolinone derivatives is ongoing. One study investigated the potential for isoquinoline-tethered quinazoline (B50416) derivatives to enhance the inhibition of the HER2 protein, a key target in breast cancer. rsc.org Another area of interest is the combination of isoquinolinone derivatives with agents that modulate the immune system, which could lead to novel immunotherapeutic strategies.

Emerging Research Areas and Unexplored Pharmacological Targets

While much of the research on this compound derivatives has focused on established targets like PARP and tubulin, there are several emerging areas and unexplored pharmacological targets where these compounds may have therapeutic potential.

One such area is the modulation of lysophosphatidic acid receptors (LPARs), which are involved in a variety of physiological processes, including cell proliferation, migration, and survival. nih.gov The development of isoquinolinone derivatives as LPAR antagonists could have applications in the treatment of fibrosis, inflammation, and cancer. nih.gov

Another emerging target is the bromodomain and extraterminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in gene transcription. idrblab.net Inhibitors of BET proteins have shown promise in preclinical models of cancer and inflammation, and the isoquinolinone scaffold could provide a starting point for the design of novel BET inhibitors.

The vast and diverse family of kinases presents numerous opportunities for the development of new isoquinolinone-based inhibitors. google.com While some kinases have been extensively studied, many others remain relatively unexplored as drug targets. Screening libraries of isoquinolinone derivatives against a broad panel of kinases could uncover novel inhibitors with therapeutic potential in a wide range of diseases.

Furthermore, the development of isoquinoline derivatives as antibacterial and antiviral agents is a growing area of research. mdpi.comnih.gov With the rise of antibiotic resistance, there is an urgent need for new classes of antimicrobial drugs, and the isoquinolinone scaffold offers a promising chemical starting point.

The following table highlights some of the emerging and unexplored targets for this compound derivatives.

Target ClassPotential Therapeutic Application
Lysophosphatidic Acid Receptors (LPARs)Fibrosis, Inflammation, Cancer nih.gov
Bromodomain and Extraterminal Domain (BET) ProteinsCancer, Inflammation idrblab.net
Novel KinasesVarious diseases, including cancer and inflammatory disorders google.com
Bacterial and Viral ProteinsInfectious Diseases mdpi.comnih.gov

Q & A

Advanced Research Question

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
  • ADMET prediction : Assess bioavailability and toxicity via tools like SwissADME or ADMETLab .

How should researchers design assays to evaluate the anti-inflammatory potential of this compound?

Basic Research Question

  • In vitro models : Use LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • Dose-response curves : Test concentrations from 1–100 µM, with IC₅₀ calculations .
  • Control compounds : Include reference inhibitors (e.g., dexamethasone) for comparative analysis .

What analytical techniques validate the stability of this compound under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13) .
  • HPLC-MS monitoring : Detect degradation products and quantify stability over 24–72 hours .
  • Accelerated stability testing : Use ICH guidelines (Q1A) for long-term storage recommendations .

How can structural analogs of this compound be designed to enhance solubility?

Advanced Research Question

  • Prodrug strategies : Introduce phosphate or PEG groups to improve aqueous solubility .
  • Co-crystallization : Use co-formers (e.g., citric acid) to modify crystal lattice dynamics .
  • Salt formation : React with HCl or sodium to generate ionic derivatives .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

How can researchers address reproducibility challenges in synthesizing this compound?

Advanced Research Question

  • Detailed documentation : Follow Beilstein Journal guidelines for reporting reaction conditions and characterization data .
  • Open-source data sharing : Deposit synthetic protocols in repositories like ChemRxiv or Zenodo .
  • Collaborative validation : Partner with independent labs to replicate key steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.